molecular formula C7H15Cl2NO B2871409 (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride CAS No. 1326303-35-8

(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride

Cat. No.: B2871409
CAS No.: 1326303-35-8
M. Wt: 200.1
InChI Key: BRHHGNKAMCIJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C7H15Cl2NO. It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride typically involves the chloromethylation of piperidine followed by the reduction of the resulting intermediate. The reaction conditions often include the use of chloromethyl methyl ether and a strong acid catalyst such as hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its reactivity makes it a valuable building block for creating new compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to modify proteins or other biomolecules to investigate their functions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with various biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their functions. This reactivity is exploited in various research and therapeutic applications to study and manipulate biological pathways .

Comparison with Similar Compounds

  • (4-(Hydroxymethyl)piperidin-4-yl)methanol hydrochloride
  • (4-(Aminomethyl)piperidin-4-yl)methanol hydrochloride
  • (4-(Methyl)piperidin-4-yl)methanol hydrochloride

Comparison: Compared to these similar compounds, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective modification of biomolecules is required .

Properties

IUPAC Name

[4-(chloromethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHHGNKAMCIJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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